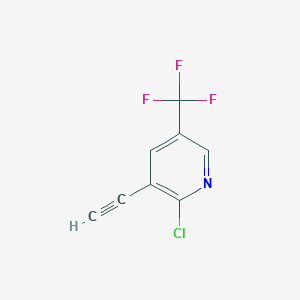

2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine

Descripción general

Descripción

“2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of “this compound” and its derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

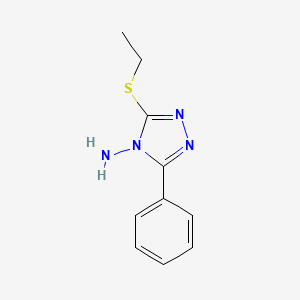

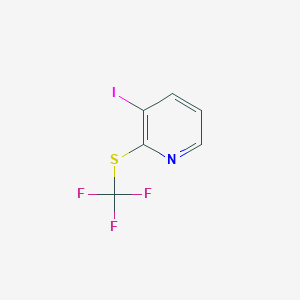

The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group, a chlorine atom, and an ethynyl group attached to it .Mecanismo De Acción

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients .

Mode of Action

The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .

Biochemical Pathways

Trifluoromethylpyridines are known to play a significant role in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

The physicochemical properties of trifluoromethylpyridines, such as their lipophilicity, can significantly impact their pharmacokinetics .

Result of Action

Trifluoromethylpyridines are known to be used in the protection of crops from pests and in the pharmaceutical and veterinary industries , suggesting that they may have a variety of effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine. For instance, the compound should be stored in a cool, dry, and well-ventilated place . It is also important to note that the compound is a stimulant and may be harmful if inhaled, or if it comes into contact with skin or eyes .

Safety and Hazards

“2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause genetic defects and is harmful if swallowed, in contact with skin, or if inhaled .

Direcciones Futuras

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that “2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine” and its derivatives may have potential for further exploration in the agrochemical and pharmaceutical industries.

Análisis Bioquímico

Biochemical Properties

Role in Biochemical Reactions: TFMP derivatives play a crucial role in protecting crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities. Enzymes, proteins, and other biomolecules interact with TFMP derivatives, influencing cellular processes .

Cellular Effects

Impact on Cell Function: TFMP affects various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. Its presence can lead to altered cellular responses, making it relevant in both agricultural and pharmaceutical contexts .

Temporal Effects in Laboratory Settings

Stability and Long-Term Effects: Laboratory studies should investigate TFMP’s stability, degradation, and long-term impact on cellular function. In vitro and in vivo experiments can provide insights into its behavior over time .

Dosage Effects in Animal Models

Dose-Dependent Responses: TFMP’s effects vary with different dosages in animal models. Researchers should explore threshold effects, toxicity, and adverse reactions at high doses .

Metabolic Pathways

Involvement in Metabolism: Describe the metabolic pathways where TFMP participates. Highlight any interactions with enzymes, cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Cellular Localization: Explore how TFMP is transported within cells and tissues. Investigate interactions with transporters, binding proteins, and its localization or accumulation .

Subcellular Localization

Targeting Signals and Modifications: Detail TFMP’s subcellular localization, including any targeting signals or post-translational modifications that guide it to specific compartments or organelles .

Propiedades

IUPAC Name |

2-chloro-3-ethynyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c1-2-5-3-6(8(10,11)12)4-13-7(5)9/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAHQAUDWAQJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245492 | |

| Record name | 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211536-59-2 | |

| Record name | 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211536-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Cyclobutyloxy)amino]-6-ethyl-2H-indol-2-one](/img/structure/B3320071.png)

![6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3320081.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3320119.png)

![2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B3320121.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B3320128.png)

![5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3320135.png)